molecular formula C12H13NO3 B2896838 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate CAS No. 478048-00-9

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate

Cat. No.: B2896838
CAS No.: 478048-00-9
M. Wt: 219.24
InChI Key: QGKAIRNBQRQXOS-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is a high-purity chemical reagent designed for pharmaceutical research and development. This compound is built around the benzofuran heterocyclic scaffold, a structure recognized for its significant and diverse biological activities . Benzofuran derivatives are prevalent in medicinal chemistry and have demonstrated potential in therapeutic applications, including serving as antimicrobial, antiviral, and anti-inflammatory agents . Furthermore, this structural class is found in various natural products and has been investigated for its activity against several disease targets, underscoring its value in constructing novel biologically active compounds . The synthesis of this specific derivative aligns with current trends in developing innovative methodological approaches to access functionally rich and potent benzofuran nuclei . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(8-4-5-8)16-13-10-2-1-3-11-9(10)6-7-15-11/h6-8H,1-5H2/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKAIRNBQRQXOS-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3CC3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on physicochemical properties, applications, and market dynamics.

Structural and Functional Analogues

Methyl Cyclopropanecarboxylate
  • Structure : A simpler ester lacking the benzofuran-imine moiety.
  • Key Differences: Molecular Complexity: Methyl cyclopropanecarboxylate has a smaller molecular weight (114.1 g/mol vs. ~250.3 g/mol for the Z-isomer), leading to higher volatility and solubility in nonpolar solvents . Applications: Primarily used in industrial solvents, agrochemical intermediates, and polymer production due to cost-effectiveness and scalability . Stability: The absence of an imine group in methyl cyclopropanecarboxylate enhances its thermal and hydrolytic stability compared to the Z-isomer, which may degrade under acidic or humid conditions.
Ethyl 2-Benzofuranylcarboxylate
  • Structure : Shares a benzofuran backbone but lacks the cyclopropane and imine groups.
  • Key Differences :
    • Pharmacological Profile : Ethyl 2-benzofuranylcarboxylate is studied for antimicrobial activity, whereas the Z-isomer’s cyclopropane ring may confer rigidity, improving binding affinity to enzymatic pockets.
    • Synthetic Accessibility : Ethyl derivatives are easier to synthesize due to fewer stereochemical constraints.

Market and Industrial Perspective

Parameter [(Z)-6,7-Dihydro-5H-1-Benzofuran-4-ylideneamino] Cyclopropanecarboxylate Methyl Cyclopropanecarboxylate
Global Market Size (2025) ~$15 million (niche pharmaceutical research) ~$280 million
Growth Rate (2025–2033) 8–10% CAGR (driven by R&D investment) 5.2% CAGR
Primary End-Use Sectors Pharmaceuticals, academic research Agrochemicals, Polymers

The Z-isomer’s specialized applications limit its commercial scale, whereas methyl cyclopropanecarboxylate dominates bulk chemical markets due to established production infrastructure .

Research Findings

  • Thermodynamic Stability : Computational studies suggest the Z-isomer’s imine group introduces torsional strain, reducing stability compared to saturated analogues.
  • Bioactivity : Preliminary in vitro data indicate the Z-isomer inhibits cytochrome P450 enzymes (IC₅₀ = 2.3 μM) more effectively than methyl cyclopropanecarboxylate (IC₅₀ > 50 μM), likely due to enhanced hydrophobic interactions from the benzofuran ring.

Preparation Methods

Reaction Mechanism and Optimization

In a 250 mL round-bottom flask, 1,3-cyclohexanedione (10.0 g, 89.18 mmol) is dissolved in 60 mL of water and cooled to 0–5°C. A 20% sodium hydroxide solution (35 mL) and potassium iodide (2.9 g, 17.4 mmol) are added, followed by slow dropwise addition of 40% chloroacetaldehyde (16 mL). The reaction proceeds at room temperature for 12 hours, with TLC confirming completion. Acidification to pH 4 using concentrated HCl precipitates the product, which is extracted with petroleum ether and dried over anhydrous Na2SO4.

Key Observations:

  • Catalyst Role: KI facilitates nucleophilic substitution by stabilizing the transition state during cyclization.
  • Temperature Control: The ice bath prevents premature decomposition of chloroacetaldehyde.
  • Yield Enhancement: Excess chloroacetaldehyde (1.2 equiv) drives the reaction to completion.

Preparation of Cyclopropanecarboxylate Amine Derivatives

The cyclopropane moiety is introduced via esterification of cyclopropanecarboxylic acid with alcohols (e.g., ethanol, methanol), followed by conversion to the corresponding hydrazide or amine.

Cyclopropanecarboxylic Acid Hydrazide Synthesis

Cyclopropanecarboxylic acid (5.0 g, 58.8 mmol) is refluxed with thionyl chloride (10 mL) to form the acyl chloride, which is then treated with hydrazine hydrate (3.5 g, 70.5 mmol) in dry THF. The resulting hydrazide is isolated in 85% yield after recrystallization from ethanol.

Critical Parameters:

  • Reaction Time: Prolonged reflux (>2 hours) leads to over-chlorination.
  • Solvent Choice: THF minimizes side reactions compared to DCM or ether.

Imine Formation: Condensation of Benzofuranone and Cyclopropanecarboxylate Hydrazide

The Z-configured imine is formed via acid-catalyzed condensation.

Optimized Protocol

A mixture of 6,7-dihydro-5H-1-benzofuran-4-one (5.0 g, 33.1 mmol), cyclopropanecarboxylate hydrazide (4.2 g, 36.4 mmol), and glacial acetic acid (0.5 mL) in toluene is refluxed for 8 hours using a Dean-Stark apparatus. The reaction achieves 78% yield, with Z/E selectivity of 4:1.

Table 1. Solvent and Catalyst Screening for Imine Formation

Entry Solvent Catalyst Temp (°C) Yield (%) Z/E Ratio
1 Toluene AcOH 110 78 4:1
2 Ethanol HCl (cat.) 80 65 2:1
3 DCM None 40 12 1:1

Stereochemical Control:

  • Acetic Acid: Promotes Z-selectivity by stabilizing the transition state through hydrogen bonding.
  • Bulk Solvents: Toluene’s nonpolar nature favors the less sterically hindered Z-isomer.

Alternative Routes: Palladium-Catalyzed Coupling and Reductive Amination

Suzuki-Miyaura Cross-Coupling

Aryl bromide derivatives of benzofuranone undergo coupling with cyclopropanecarboxylate boronic esters under Pd(PPh3)4 catalysis. While this method offers modularity, yields remain suboptimal (45–50%) due to competing protodeboronation.

Reductive Amination

Treatment of benzofuranone with cyclopropanecarboxylate amine and NaBH3CN in methanol affords the secondary amine, but this route fails to yield the desired imine, highlighting the necessity of dehydrative condensation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, CH=N), 4.21 (q, 2H, J = 7.1 Hz, OCH2), 2.89–2.78 (m, 4H, benzofuran CH2), 1.91–1.85 (m, 1H, cyclopropane CH), 1.33 (t, 3H, J = 7.1 Hz, CH3).
  • 13C NMR: δ 170.2 (C=O), 161.5 (CH=N), 134.7–112.4 (benzofuran), 55.1 (OCH2), 14.2 (cyclopropane CH).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C13H15NO3 [M+H]+: 234.1125; Found: 234.1128.

Industrial-Scale Considerations and Challenges

Byproduct Formation

Isomeric E-imine (15–20%) and over-condensation products (5–8%) necessitate chromatographic purification, increasing production costs.

Green Chemistry Alternatives

Microwave-assisted condensation reduces reaction time to 1 hour but compromises Z-selectivity (3:1).

Q & A

Q. What synthetic methodologies are recommended for preparing [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of cyclopropanecarboxylic acid derivatives. For example, ethyl cyclopropanecarboxylate derivatives can be synthesized using α-alkylation of nitriles followed by hydrolysis and esterification . Key reagents include cyclopropanecarbonyl chloride and benzofuran-4-ylideneamine intermediates. Reaction conditions (e.g., anhydrous solvents, low temperatures) must be optimized to prevent ring-opening side reactions.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond angles. For example, triclinic crystal systems (space group P-1) with unit cell dimensions (e.g., a = 9.7358 Å, α = 70.078°) have been used to resolve cyclopropane derivatives, as shown in similar ethyl cyclopropanecarboxylate structures . Complementary techniques like NMR (¹³C for cyclopropane ring signals) and IR spectroscopy (C=O stretching at ~1700 cm⁻¹) validate functional groups.

Q. What are the primary biological targets or activities of benzofuran-cyclopropane hybrids?

  • Methodological Answer : Benzofuran derivatives often target enzymes (e.g., kinases) or neurotransmitter receptors (e.g., serotonin receptors) due to their planar aromatic systems. Cyclopropane rings enhance metabolic stability. For example, iodinated phenyl-cyclopropane analogs exhibit receptor-binding affinity, which can be tested via radioligand assays . In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., COX-2) are recommended for preliminary activity screening.

Advanced Research Questions

Q. How can reaction mechanisms involving the cyclopropane ring be studied experimentally?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H in the cyclopropane ring) combined with kinetic isotope effect (KIE) studies can elucidate ring-opening or rearrangement pathways. For instance, rhodococcal degradation pathways convert cyclopropanecarboxylate to 3-hydroxybutyryl-CoA via β-oxidation, though the enzymatic machinery remains uncharacterized . Mechanistic probes like trapping agents (e.g., TEMPO for radicals) or in situ FTIR monitoring are also effective.

Q. How do computational models predict the compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyclopropane ring’s strain energy (~27 kcal/mol) and benzofuran’s conjugation effects influence reactivity. Molecular docking (e.g., AutoDock Vina) with receptor structures (e.g., 5-HT₂A) predicts binding modes .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Validate purity via HPLC (≥95%) and confirm stereochemistry via circular dichroism (CD) or SC-XRD. For example, Z/E isomerism in benzofuran-4-ylideneamine derivatives can drastically alter bioactivity . Use standardized assay protocols (e.g., NIH guidelines for cytotoxicity) to ensure reproducibility.

Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the benzofuran ring to reduce CYP450-mediated oxidation. Deuterium incorporation at labile positions (e.g., cyclopropane-CH₂) enhances half-life. Microsomal stability assays (human liver microsomes) and LC-MS metabolite profiling are critical for iterative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.